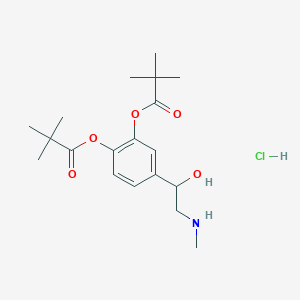
Dipivefrin hydrochloride
Cat. No. B048744
M. Wt: 387.9 g/mol
InChI Key: VKFAUCPBMAGVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04537618
Procedure details


To a solution of 28.3 g (0.1 mole) of 2-iodophenylsulfonamide in 350 ml of dimethylformamide and 100 ml of triethylamine are added 1.0 g of palladium dichloro-bis(triphenylphosphite) complex, PdCl2 [P(C6H5)3 ]2, and 0.5 g of copper (I) iodide (CuI). Gaseous propine is then introduced into this solution until the starting material is completely reacted. The reaction mixture is filtered and the residue is concentrated in vacuo and then taken up in water. The precipitate is isolated and dried. Recrystallisation from ethyl acetate/hexane yields 15.6 g (80%) of 2-(propyn-1-yl)phenylsulfonamide with a melting point of 147°-149° C.




Name
PdCl2
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Name
copper (I) iodide
Quantity
0.5 g
Type
catalyst
Reaction Step One


Yield
80%
Identifiers


|
REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8]([NH2:11])(=[O:10])=[O:9].P(C1C=CC=CC=1)(C1C=CC=CC=1)[C:13]1[CH:18]=CC=C[CH:14]=1.CC(C(OC1C=CC(C(O)CNC)=CC=1OC(C(C)(C)C)=O)=O)(C)C.Cl>CN(C)C=O.C(N(CC)CC)C.Cl[Pd]Cl.[Cu]I>[C:14]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8]([NH2:11])(=[O:10])=[O:9])#[C:13][CH3:18] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
28.3 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=C(C=CC=C1)S(=O)(=O)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
PdCl2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]Cl
|
|
Name
|
copper (I) iodide
|
|
Quantity
|
0.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)C(=O)OC=1C=CC(=CC1OC(=O)C(C)(C)C)C(CNC)O.Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is completely reacted
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture is filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the residue is concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate is isolated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallisation from ethyl acetate/hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#CC)C1=C(C=CC=C1)S(=O)(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.6 g | |
| YIELD: PERCENTYIELD | 80% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
